molecular formula C24H31FN4O5S B2824638 2-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone oxalate CAS No. 1216807-55-4

2-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone oxalate

Cat. No.: B2824638
CAS No.: 1216807-55-4
M. Wt: 506.59
InChI Key: PYPQXNRYQWLNFL-UHFFFAOYSA-N
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Description

2-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone oxalate is a complex organic compound that features a combination of fluorophenyl, thiazole, piperazine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone oxalate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. Subsequent steps involve the formation of the piperazine and piperidine rings, and finally, the coupling of these intermediates to form the target compound. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and pH, would be essential to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes

Scientific Research Applications

2-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone oxalate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone oxalate
  • 2-(4-((4-(4-Bromophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone oxalate

Uniqueness

Compared to similar compounds, 2-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone oxalate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4OS.C2H2O4/c1-17-6-8-27(9-7-17)22(28)15-26-12-10-25(11-13-26)14-21-24-20(16-29-21)18-2-4-19(23)5-3-18;3-1(4)2(5)6/h2-5,16-17H,6-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPQXNRYQWLNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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